molecular formula C19H23N3O2S B278394 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide

Cat. No. B278394
M. Wt: 357.5 g/mol
InChI Key: BHKXXIADPZTSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of Compound X is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways in the body. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in the regulation of inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress by inhibiting the activity of specific enzymes and proteins. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, Compound X has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its high potency and selectivity towards specific biological targets. The compound has been shown to exhibit significant biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of Compound X is its limited solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on Compound X. One potential area of research is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of research is the identification of specific biological targets that are modulated by Compound X, which could lead to the development of more targeted therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of Compound X in various disease conditions.

Synthesis Methods

The synthesis of Compound X involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2-thiophenecarboxylic acid. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions. The yield of the synthesis process is generally high, and the compound can be obtained in pure form through appropriate purification techniques.

Scientific Research Applications

Compound X has been extensively studied for its therapeutic potential in various disease conditions. The compound has been shown to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been studied for its potential in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H23N3O2S/c1-14(2)19(24)22-11-9-21(10-12-22)16-7-5-15(6-8-16)20-18(23)17-4-3-13-25-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,23)

InChI Key

BHKXXIADPZTSRN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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